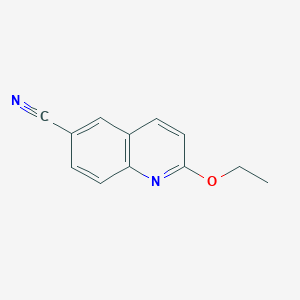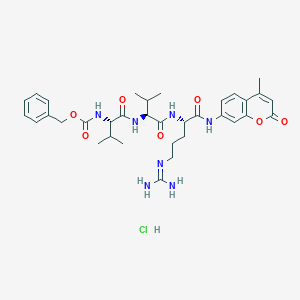
Z-Val-Val-Arg-AMC HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Val-Val-Arg-AMC HCl, also known as ZVAD-fmk, is an irreversible inhibitor of caspase-1 and caspase-8. It is a synthetic peptide that is used in scientific research to study the role of caspase-1 and caspase-8 in apoptosis, inflammation, and other biological processes. ZVAD-fmk is a useful tool for studying the role of caspase-1 and caspase-8 in laboratory experiments, as it is a highly specific inhibitor of these enzymes.
Mecanismo De Acción
Z-Val-Val-Arg-AMC HCl is an irreversible inhibitor of caspase-1 and caspase-8. It binds to the active sites of these enzymes and forms a covalent bond, preventing the enzymes from cleaving their substrates. This prevents the initiation and execution of apoptosis, as well as other processes that are regulated by caspase-1 and caspase-8.
Biochemical and Physiological Effects
Z-Val-Val-Arg-AMC HCl is used to study the role of caspase-1 and caspase-8 in apoptosis, inflammation, and other biological processes. Inhibition of these enzymes prevents the initiation and execution of apoptosis, as well as other processes that are regulated by caspase-1 and caspase-8. It has been used to study the pathways involved in apoptosis, to study the role of caspase-1 and caspase-8 in inflammatory responses, and to study the role of caspase-1 and caspase-8 in diseases such as cancer and Alzheimer’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Z-Val-Val-Arg-AMC HCl in laboratory experiments is its specificity. It is a highly specific inhibitor of caspase-1 and caspase-8, and does not affect other enzymes or processes. This makes it an ideal tool for studying the role of caspase-1 and caspase-8 in apoptosis, inflammation, and other biological processes. However, it should be noted that Z-Val-Val-Arg-AMC HCl is an irreversible inhibitor, meaning that the effects of its inhibition are not easily reversed.
Direcciones Futuras
There are a number of potential future directions for the use of Z-Val-Val-Arg-AMC HCl in scientific research. These include: further study of the role of caspase-1 and caspase-8 in apoptosis and inflammation; further study of the role of caspase-1 and caspase-8 in diseases such as cancer and Alzheimer’s disease; further study of the mechanisms of action of Z-Val-Val-Arg-AMC HCl; and the development of new inhibitors of caspase-1 and caspase-8.
Métodos De Síntesis
Z-Val-Val-Arg-AMC HCl is synthesized via a solid-phase peptide synthesis method. This method involves the sequential addition of amino acids to a growing peptide chain. The first step is to attach the first amino acid to the solid support, followed by the addition of each subsequent amino acid in the desired sequence. Once the peptide is completed, it is cleaved from the solid support and purified.
Aplicaciones Científicas De Investigación
Z-Val-Val-Arg-AMC HCl has been used in numerous scientific studies to study the role of caspase-1 and caspase-8 in apoptosis, inflammation, and other biological processes. It has been used to study the pathways involved in apoptosis, to study the role of caspase-1 and caspase-8 in inflammatory responses, and to study the role of caspase-1 and caspase-8 in diseases such as cancer and Alzheimer’s disease.
Propiedades
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45N7O7.ClH/c1-19(2)28(40-32(45)29(20(3)4)41-34(46)47-18-22-10-7-6-8-11-22)31(44)39-25(12-9-15-37-33(35)36)30(43)38-23-13-14-24-21(5)16-27(42)48-26(24)17-23;/h6-8,10-11,13-14,16-17,19-20,25,28-29H,9,12,15,18H2,1-5H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H4,35,36,37);1H/t25-,28-,29-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOWQGMTENJNAF-SJJWEBCOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46ClN7O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Val-Val-Arg-AMC HCl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)
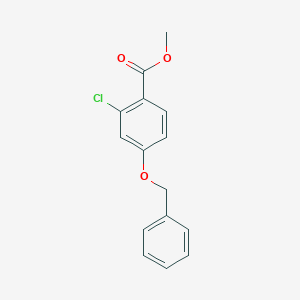
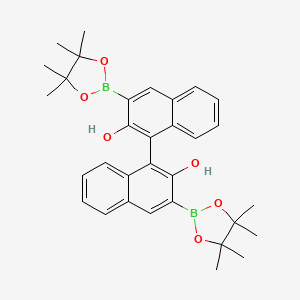

![7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5%](/img/structure/B6298304.png)

![Ethyl 2-(4-(t-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylate; 98%](/img/structure/B6298321.png)
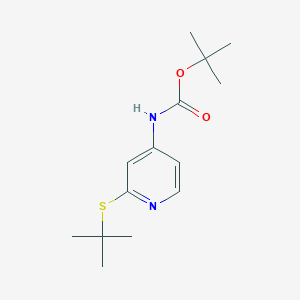
![t-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99%](/img/structure/B6298326.png)

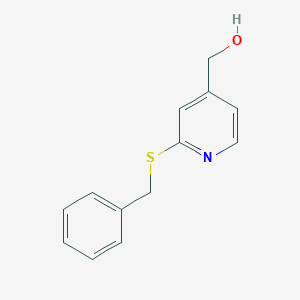
![Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 98%](/img/structure/B6298338.png)
![Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99%](/img/structure/B6298349.png)
